2-Propoxyethyl 4-methylbenzenesulfonate
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Overview
Description
2-propoxyethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a propoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxyethyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-methylbenzene (toluene) followed by the introduction of the propoxyethyl group. The general steps are as follows:
Sulfonation of Toluene: Toluene is reacted with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid to form 4-methylbenzenesulfonic acid.
Esterification: The 4-methylbenzenesulfonic acid is then esterified with 2-propoxyethanol under acidic conditions to yield 2-propoxyethyl 4-methylbenzene-1-sulfonate.
Industrial Production Methods
In an industrial setting, the production of 2-propoxyethyl 4-methylbenzene-1-sulfonate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-propoxyethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Oxidation: The methyl group on the benzene ring can be oxidized to form the corresponding carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a thiol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), alkoxides (RO⁻), and amines (RNH₂).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: 4-methylbenzenesulfonic acid.
Reduction: 4-methylbenzenethiol.
Scientific Research Applications
2-propoxyethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Industrial Applications: It is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-propoxyethyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds . The propoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonic acid: Lacks the propoxyethyl group, making it less versatile in certain synthetic applications.
2-ethoxyethyl 4-methylbenzene-1-sulfonate: Similar structure but with an ethoxyethyl group instead of a propoxyethyl group, leading to different physical and chemical properties.
Uniqueness
2-propoxyethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the propoxyethyl group, which enhances its solubility and reactivity compared to other sulfonates. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C12H18O4S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-propoxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
CUEIJYXBPFSYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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